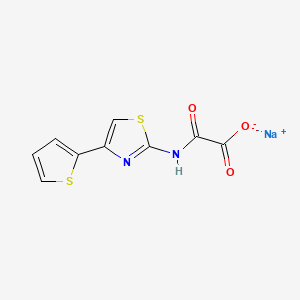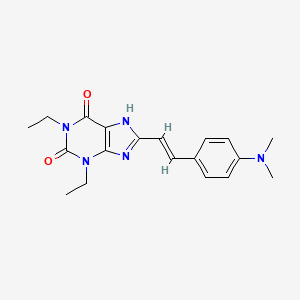
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a purine core substituted with ethyl groups and a dimethylaminophenylethenyl moiety, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the purine core can intercalate with nucleic acids or proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-(dimethylamino)phenyl)-2-propenoic acid: Similar structure but different functional groups.
(E)-2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)malononitrile: Similar electronic properties but different core structure.
Uniqueness
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with a dimethylaminophenylethenyl moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and bioimaging agents.
Propriétés
Numéro CAS |
155271-92-4 |
|---|---|
Formule moléculaire |
C19H23N5O2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
8-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H23N5O2/c1-5-23-17-16(18(25)24(6-2)19(23)26)20-15(21-17)12-9-13-7-10-14(11-8-13)22(3)4/h7-12H,5-6H2,1-4H3,(H,20,21)/b12-9+ |
Clé InChI |
OQKSMHSUAOFGOX-FMIVXFBMSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=C(C=C3)N(C)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



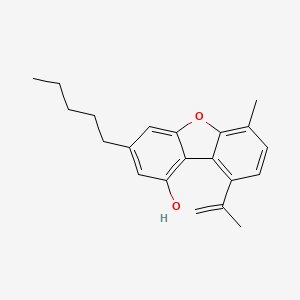
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
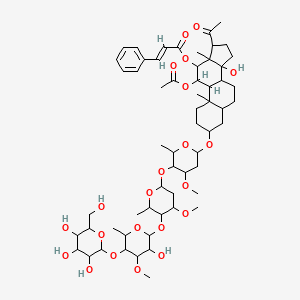
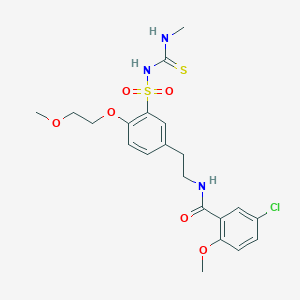
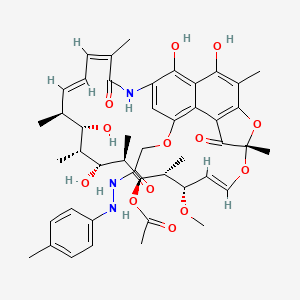
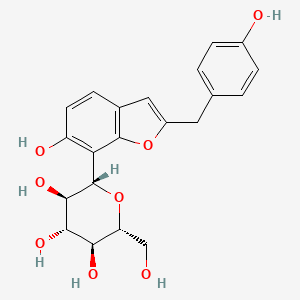
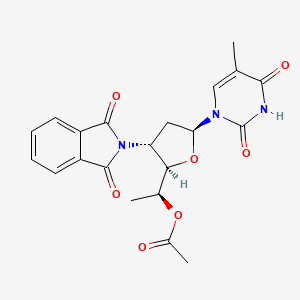
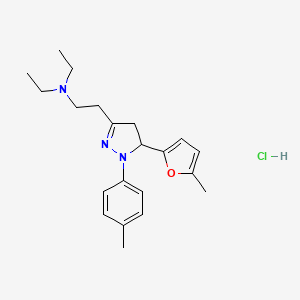
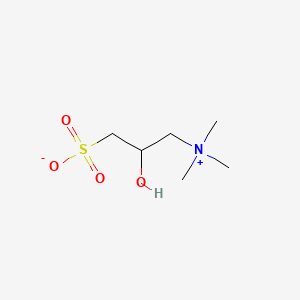
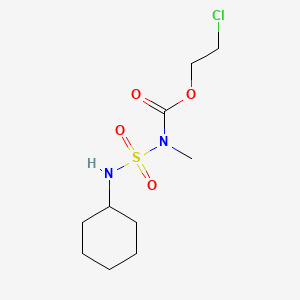

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
